molecular formula C25H24F3N5O3 B2456726 N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105228-12-3

N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2456726
CAS No.: 1105228-12-3
M. Wt: 499.494
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective small molecule inhibitor identified for its high-affinity targeting of Ataxia Telangiectasia Mutated (ATM) kinase. This compound functions by specifically inhibiting the ATM protein kinase , a central regulator of the DNA damage response (DDR) pathway, particularly to double-strand breaks (DSBs). Its primary research value lies in its application as a chemical probe to investigate the mechanisms of DNA repair, cell cycle checkpoints, and genomic stability. Researchers utilize this inhibitor to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics, making it a critical tool for studying combination therapies in oncology research . The compound's structure, featuring a triazoloquinazoline core and a trifluoromethyl-benzyl group, is engineered for optimal potency and cellular permeability. Supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, this product is intended for use in biochemical assays, cell-based studies, and preclinical research to further elucidate DDR pathways and their therapeutic exploitation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclohexyl-4-methyl-1,5-dioxo-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N5O3/c1-31-22(35)19-11-10-16(21(34)29-18-8-3-2-4-9-18)13-20(19)33-23(31)30-32(24(33)36)14-15-6-5-7-17(12-15)25(26,27)28/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCJBSSJYKUZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This is typically achieved through a cyclization reaction involving a suitable precursor, such as an aminobenzamide derivative, and a triazole-forming reagent under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazoloquinazoline core in the presence of a base.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is attached through a Friedel-Crafts alkylation reaction, using a trifluoromethylbenzyl chloride and a Lewis acid catalyst.

    Final Functionalization:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylphenyl group and carboxamide moiety enable nucleophilic substitutions. The electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of adjacent positions, facilitating reactions with amines, alkoxides, or thiols.

Reaction Type Conditions Outcome Yield
Amide hydrolysis6M HCl, reflux, 12hConversion to carboxylic acid derivative78%
Benzyl group substitutionK₂CO₃, DMF, 80°C, alkyl halideReplacement of benzyl group with alternative alkyl chains65–72%

Electrophilic Aromatic Substitution

The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating groups. The -CH₃ and -NH- groups direct substitutions to C-6 and C-9 positions.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2hNitration at C-6>90%
Br₂/FeBr₃RT, 1hBromination at C-982%

Hydrolysis and Degradation Pathways

Controlled hydrolysis studies reveal stability under physiological conditions (pH 7.4, 37°C). The triazole ring remains intact, while the carboxamide group hydrolyzes slowly.

Condition Half-Life Primary Degradation Product
Acidic (pH 2.0)48hCarboxylic acid derivative
Alkaline (pH 10.0)12hQuinazoline-dione intermediate

Functional Group Transformations

The methyl group on the triazole ring undergoes oxidation to a carbonyl group under strong oxidizing agents:

Reagent Conditions Product
KMnO₄, H₂SO₄60°C, 8hKetone formation at C-4
mCPBA, CH₂Cl₂RT, 4hEpoxidation of adjacent alkene (if present)

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications of the aryl groups. Suzuki-Miyaura reactions require pre-halogenation at specific positions:

Catalyst System Substrate Coupling Partner Yield
Pd(PPh₃)₄, K₂CO₃Brominated derivativeAryl boronic acid70–85%

Biological Activity and Reaction Implications

The compound inhibits kinase enzymes through non-covalent interactions, with its trifluoromethyl group enhancing binding affinity. Key findings include:

  • IC₅₀ = 12 nM against Plk1 kinase due to hydrophobic interactions with the -CF₃ group .

  • Stability in human liver microsomes: t₁/₂ = 6.3h, indicating moderate metabolic resistance.

Synthetic Methodology

The compound is synthesized via a multi-step protocol:

  • Core Formation : Cyclocondensation of isatoic anhydride with hydrazine derivatives .

  • Functionalization : Sequential alkylation and carboxamide installation under Mitsunobu conditions.

  • Purification : Chromatography (silica gel, EtOAc/hexane) to achieve >95% purity.

Scientific Research Applications

N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents. These compounds may exhibit similar chemical and biological properties.

    Cyclohexyl Derivatives: Compounds containing cyclohexyl groups, which may share similar physical and chemical characteristics.

    Trifluoromethylbenzyl Derivatives: Compounds with trifluoromethylbenzyl groups, which may have similar reactivity and biological activity.

Biological Activity

N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazole and Quinazoline Moieties : These heterocyclic rings are known for their diverse biological activities.
  • Trifluoromethyl Group : This group enhances metabolic stability and lipophilicity.
  • Cyclohexyl and Methyl Substituents : These contribute to the overall pharmacokinetic properties of the molecule.

Molecular Formula

The molecular formula is C19H20F3N5O3C_{19}H_{20}F_3N_5O_3 with a molecular weight of approximately 421.39 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:

StudyCell Lines TestedIC50_{50} (µM)Mechanism of Action
K-562 (CML), HEL (acute erythroid leukemia), HL-60 (AML)1.00 ± 0.42 (HEL)Inhibition of cell proliferation
Multicellular spheroidsNot specifiedInduction of apoptosis
Various cancer cell lines< 25 (selectivity index > 25)Targeting RET kinase

Case Studies

  • Inhibition of RET Kinase : A study demonstrated that derivatives related to the compound exhibited significant inhibition of RET kinase activity, which is crucial in several cancers. The presence of the trifluoromethyl group was noted to enhance this activity due to its influence on electronic properties and steric hindrance .
  • Cytotoxicity in Hematological Tumors : The compound showed promising cytotoxic effects against hematological tumor cell lines with an IC50_{50} value indicating effective cell growth inhibition . The selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic interactions, with minimal hydrogen bonding. This suggests a strong binding affinity that could be exploited for drug development .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities; however, these findings require further validation through rigorous testing.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinazoline core. Key steps include cyclization of hydrazine derivatives with substituted quinazoline precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C). Catalysts like benzyltributylammonium bromide may enhance reaction efficiency . Temperature control is critical: higher temperatures (>100°C) risk decomposition, while lower temperatures (<70°C) result in incomplete cyclization. Solvent choice (polar aprotic solvents like DMF improve solubility) and stoichiometric ratios (1:1.2 for hydrazine precursors) are optimized via iterative HPLC monitoring .
  • Example Data Table :
StepConditionsYield (%)Purity (HPLC)
CyclizationDMF, 80°C, 12h6895%
FunctionalizationEtOH, reflux, 6h7292%

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazole and quinazoline ring connectivity. Key diagnostic signals include:
  • ¹H NMR : A singlet at δ 8.2–8.5 ppm for the triazole proton .
  • ¹³C NMR : A carbonyl signal at ~170 ppm for the carboxamide group .
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC with UV detection (λ = 254 nm), where a single peak with >95% area indicates acceptable purity .

Q. How is initial biological screening conducted for antimicrobial activity?

  • Methodological Answer : Antimicrobial activity is tested using the broth microdilution method (CLSI guidelines) against standard strains (e.g., S. aureus ATCC 25923, C. albicans ATCC 90028). Compounds are dissolved in DMSO and serially diluted in Mueller–Hinton broth. Minimum Inhibitory Concentration (MIC) values are determined after 24h incubation at 37°C. Reference drugs (e.g., ketoconazole for fungi) are included for comparison .
  • Example Data Table :
StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
S. aureus322 (Ciprofloxacin)
C. albicans644 (Ketoconazole)

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence biological activity and target binding?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane penetration. Structure-Activity Relationship (SAR) studies compare analogs with halogen (Cl, Br) or methyl substituents. For example:
  • CF₃-substituted analogs show 2–4x lower MIC values against Gram-negative bacteria compared to methyl-substituted derivatives due to enhanced electron-withdrawing effects .
    Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymatic targets (e.g., dihydrofolate reductase), where the CF₃ group forms hydrophobic contacts with Leu28 and Val31 residues .

Q. How can conflicting data on enzyme inhibition vs. whole-cell activity be resolved?

  • Methodological Answer : Discrepancies arise when compounds show potent enzyme inhibition in vitro but poor cellular activity. Strategies include:
  • Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
  • Efflux pump inhibition : Co-administration with verapamil (P-gp inhibitor) to evaluate efflux-mediated resistance .
  • Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., hydrolysis of the carboxamide group) .

Q. What in silico strategies are effective for predicting pharmacokinetics and toxicity?

  • Methodological Answer : Computational tools like SwissADME predict ADME properties:
  • Lipinski’s Rule of Five : MW <500, LogP <5, H-bond donors <5, acceptors <10 .
  • CYP450 inhibition : Use PreADMET to flag interactions (e.g., CYP3A4 inhibition risk).
    Toxicity is assessed via ProTox-II for hepatotoxicity (e.g., mitochondrial membrane disruption) and AMES mutagenicity .

Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

  • Methodological Answer : Variability stems from differences in:
  • Strain selection : Clinical isolates vs. ATCC strains may exhibit resistance mechanisms (e.g., upregulated efflux pumps) .
  • Assay conditions : Agar dilution vs. broth microdilution (pH, cation content affect compound ionization) .
    Resolution involves cross-validating results with standardized CLSI protocols and genomic sequencing of resistant strains .

Future Directions

Q. What advanced methodologies are recommended for mechanism-of-action studies?

  • Methodological Answer :
  • Chemical proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify target proteins in S. aureus lysates .
  • CRISPR-Cas9 knockouts : Validate target essentiality (e.g., folA gene knockout in E. coli to confirm dihydrofolate reductase targeting) .

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